3-Bromo-N-[(oxan-4-yl)methyl]benzamide
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Overview
Description
3-Bromo-N-[(oxan-4-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of a benzamide core substituted with a bromine atom at the third position and an oxan-4-ylmethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-[(oxan-4-yl)methyl]benzamide typically involves the following steps:
Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces a bromine atom at the third position of the benzamide ring.
Formation of Oxan-4-ylmethyl Group: The oxan-4-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the brominated benzamide with an oxan-4-ylmethyl halide (e.g., oxan-4-ylmethyl chloride) in the presence of a base such as potassium carbonate or sodium hydride.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate product with an amine derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-[(oxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Hydrolysis: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).
Major Products Formed
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the compound.
Reduction: De-brominated benzamide or other reduced products.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
3-Bromo-N-[(oxan-4-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Bromo-N-[(oxan-4-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or proteins. The bromine atom and oxan-4-ylmethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions involved can vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-methylbenzamide: Similar structure but lacks the oxan-4-ylmethyl group.
N-Methylbenzamide: Lacks both the bromine atom and the oxan-4-ylmethyl group.
4-Methoxybenzamide: Contains a methoxy group instead of the bromine atom and oxan-4-ylmethyl group.
Uniqueness
3-Bromo-N-[(oxan-4-yl)methyl]benzamide is unique due to the presence of both the bromine atom and the oxan-4-ylmethyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activities. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
3-bromo-N-(oxan-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-3-1-2-11(8-12)13(16)15-9-10-4-6-17-7-5-10/h1-3,8,10H,4-7,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJBNHXUZOYKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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